2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a sulfanyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazolopyrimidine intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Use of Catalysts: Catalysts may be employed to increase the reaction rate and selectivity.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency.
Purification Techniques: Advanced purification techniques like recrystallization, chromatography, and distillation are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE
- 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H15N5O2S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-9-4-3-5-11(6-9)16-13(22)8-23-15-19-18-14-17-12(21)7-10(2)20(14)15/h3-7H,8H2,1-2H3,(H,16,22)(H,17,18,21) |
InChI Key |
RQPHDUZMJRXIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C |
Origin of Product |
United States |
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